3,3',5,5'-Tetramethyl-4,4'-dihydroxybiphenyl
Overview
Description
3,3’,5,5’-Tetramethyl-4,4’-dihydroxybiphenyl is an organic compound with the molecular formula C16H18O2. It is a derivative of biphenyl, characterized by the presence of four methyl groups and two hydroxyl groups on the biphenyl structure. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetramethyl-4,4’-dihydroxybiphenyl typically involves the methylation of 4,4’-dihydroxybiphenyl. One common method is the reaction of 4,4’-dihydroxybiphenyl with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods
Industrial production of 3,3’,5,5’-Tetramethyl-4,4’-dihydroxybiphenyl often involves large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,3’,5,5’-Tetramethyl-4,4’-dihydroxybiphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding biphenyl derivatives.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonating agents.
Major Products
Oxidation: Formation of tetramethylbiphenylquinone.
Reduction: Formation of tetramethylbiphenyl.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
3,3’,5,5’-Tetramethyl-4,4’-dihydroxybiphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in biochemical assays and as a reagent in enzyme studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of high-performance materials, such as liquid crystal polymers and resins.
Mechanism of Action
The mechanism of action of 3,3’,5,5’-Tetramethyl-4,4’-dihydroxybiphenyl involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,3’,5,5’-Tetramethyl-4,4’-biphenol
- 3,3’,5,5’-Tetramethyl-4,4’-diphenoquinone
- 4,4’-Dihydroxy-3,3’,5,5’-tetramethylbiphenyl
Uniqueness
3,3’,5,5’-Tetramethyl-4,4’-dihydroxybiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it particularly valuable in applications requiring robust and versatile compounds .
Properties
IUPAC Name |
4-(4-hydroxy-2,6-dimethylphenyl)-3,5-dimethylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-9-5-13(17)6-10(2)15(9)16-11(3)7-14(18)8-12(16)4/h5-8,17-18H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTITJMSUGCZDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=C(C=C(C=C2C)O)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247736 | |
Record name | 2,2′,6,6′-Tetramethyl[1,1′-biphenyl]-4,4′-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001247736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26567-11-3 | |
Record name | 2,2′,6,6′-Tetramethyl[1,1′-biphenyl]-4,4′-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26567-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2′,6,6′-Tetramethyl[1,1′-biphenyl]-4,4′-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001247736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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